molecular formula C13H8ClFO2 B6364421 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1179253-24-7

2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364421
CAS RN: 1179253-24-7
M. Wt: 250.65 g/mol
InChI Key: CNDBUUICPLKCQZ-UHFFFAOYSA-N
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Description

4-Chlorophenylacetic acid, a compound with a similar structure, is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It has a role as a xenobiotic metabolite .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%” would depend on its specific structure. For instance, 4-Chlorophenylacetic acid is soluble in ethanol .

Scientific Research Applications

2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of other organic compounds. Additionally, 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% has been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% has several advantages when used in lab experiments. It is a stable compound, and is relatively easy to synthesize. Additionally, it is soluble in organic solvents, which makes it easy to work with. However, there are some limitations to using 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% in lab experiments. It is a relatively expensive compound, and its solubility in water is limited.

Future Directions

There are several potential future directions for research involving 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%. One potential direction is to explore its potential as a therapeutic agent, as its antioxidant and anti-inflammatory properties suggest it may have applications in the treatment of various diseases. Additionally, further research could be done on its potential to inhibit the growth of cancer cells. Other potential future directions include exploring its potential applications in the synthesis of polymers, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Synthesis Methods

2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% can be synthesized in a few different ways. One method involves the reaction of 4-chlorophenol with fluorobenzene in the presence of an acid catalyst such as sulfuric acid. This reaction produces 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% as the main product, along with some other byproducts. Another method involves the reaction of 4-chlorobenzonitrile with fluorobenzene in the presence of an acid catalyst such as sulfuric acid. This reaction also produces 2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95% as the main product, along with some other byproducts.

Safety and Hazards

The safety and hazards associated with a compound like “2-(4-Chlorophenyl)-4-fluorobenzoic acid, 95%” would depend on its specific properties. As a general precaution, personal protective equipment should be worn when handling chemical compounds .

properties

IUPAC Name

2-(4-chlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDBUUICPLKCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681112
Record name 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179253-24-7
Record name 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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